1-Boc-4-(2-chloro-6-nitrophenyl)piperazine
Overview
Description
1-Boc-4-(2-chloro-6-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro substituent, and a nitro group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-nitroaniline and piperazine.
Formation of Intermediate: The 2-chloro-6-nitroaniline is reacted with piperazine to form an intermediate compound.
Protection with Boc Group: The intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group, yielding this compound.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-4-(2-chloro-6-nitrophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common reagents and conditions used in these reactions include palladium catalysts for reduction and TFA for deprotection. Major products formed from these reactions include the corresponding amine derivatives and deprotected piperazine compounds .
Scientific Research Applications
1-Boc-4-(2-chloro-6-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural features.
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the nitro and chloro groups can influence its binding affinity and selectivity towards these targets. The Boc group serves as a protecting group, ensuring the compound’s stability during synthetic transformations .
Comparison with Similar Compounds
1-Boc-4-(2-chloro-6-nitrophenyl)piperazine can be compared with other piperazine derivatives such as:
1-Boc-4-(4-nitrophenyl)piperazine: Similar in structure but with the nitro group at a different position on the phenyl ring.
1-Boc-4-(2-chlorophenyl)piperazine: Lacks the nitro group, which may affect its reactivity and applications.
1-Boc-4-(2-nitrophenyl)piperazine:
These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.
Properties
IUPAC Name |
tert-butyl 4-(2-chloro-6-nitrophenyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-9-7-17(8-10-18)13-11(16)5-4-6-12(13)19(21)22/h4-6H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYKHNGTLPVYDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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